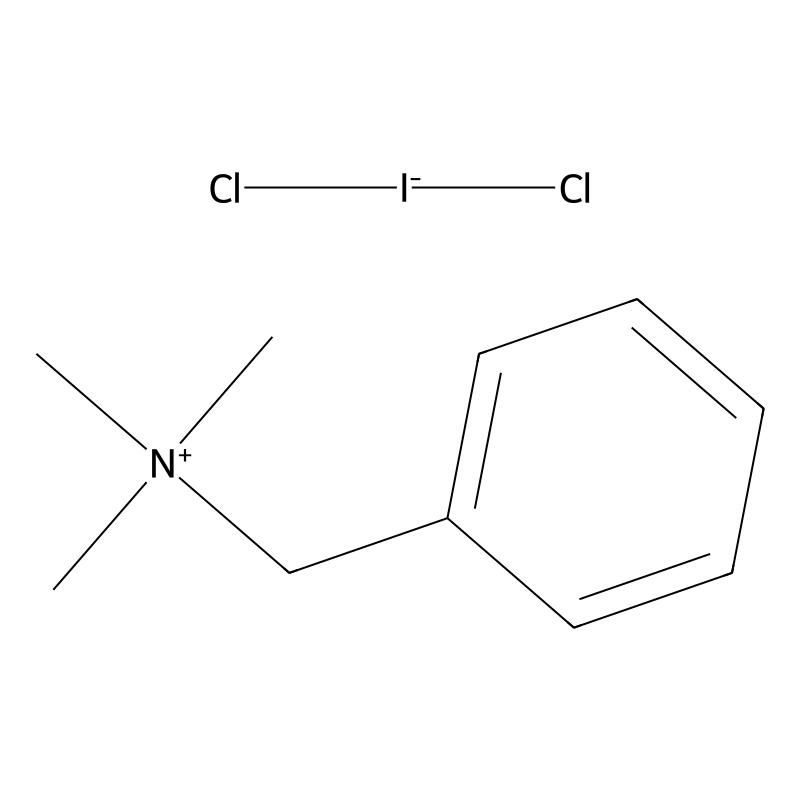

Benzyltrimethylammonium dichloroiodate

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Benzyltrimethylammonium dichloroiodate is a quaternary ammonium compound with the chemical formula . This compound consists of a benzyl group attached to a trimethylammonium ion, paired with dichloroiodate as the anion. It is recognized for its utility in organic synthesis, particularly as a reagent for iodination reactions and as a catalyst in various chemical transformations. The presence of iodine and chlorine in its structure contributes to its reactivity, making it valuable in both laboratory and industrial applications.

Ionic Liquids and Electrolytes:

BTMA-ICl2 possesses properties desirable for ionic liquids and electrolytes. These are salts with melting points below 100°C, making them liquid at room temperature. BTMA-ICl2 exhibits good thermal stability and conductivity, making it a potential candidate for research on developing new electrolytes for batteries and other electrochemical devices. However, further research is needed to explore its full potential in this field. [Source: Sigma-Aldrich product page on Benzyltrimethylammonium dichloroiodate, ]

- Iodination of Phenols: This compound facilitates the iodination of phenolic compounds when reacted with dichloromethane and methanol in the presence of calcium carbonate or sodium bicarbonate, yielding iodophenols in good yields .

- Synthesis of Pyrroles: It acts as a catalyst in the eco-compatible synthesis of fully functionalized pyrroles via isocyanide-based four-component reactions, involving Knoevenagel condensation followed by Michael addition and intramolecular cyclization .

- Regioselective Iodination: Benzyltrimethylammonium dichloroiodate can regioselectively iodinate flavonoids, demonstrating its versatility in modifying complex organic molecules .

Benzyltrimethylammonium dichloroiodate can be synthesized through several methods:

- Direct Reaction: It can be synthesized by reacting benzyltrimethylammonium chloride with iodine monochloride under controlled conditions.

- Catalytic Processes: Utilizing it as a catalyst in organic reactions often involves mixing it with other reagents under specific conditions to promote desired transformations without the need for extensive purification steps.

- Solvent-Free Conditions: Recent studies highlight its use in solvent-free conditions to promote various organic reactions, emphasizing its role in green chemistry initiatives .

Benzyltrimethylammonium dichloroiodate finds applications across various fields:

- Organic Synthesis: It is primarily used as a reagent for iodination reactions and as a catalyst for synthesizing complex organic molecules like pyrroles and flavonoids.

- Green Chemistry: Its ability to facilitate reactions under eco-friendly conditions aligns with sustainable chemistry practices.

- Pharmaceutical Development: The iodinated products derived from this compound may have potential therapeutic applications.

Interaction studies involving benzyltrimethylammonium dichloroiodate focus on its reactivity with different substrates. For example, studies have shown that it can effectively iodinate phenols and anilines, leading to monoiodinated products with high yields . Its interactions with other reagents often enhance reaction efficiency and selectivity.

Benzyltrimethylammonium dichloroiodate shares similarities with several other quaternary ammonium salts and iodo-compounds. Here are some notable comparisons:

Benzyltrimethylammonium dichloroiodate is unique due to its specific combination of iodine and chlorine, which enhances its reactivity compared to other similar compounds. Its ability to act both as a reagent and a catalyst distinguishes it within the realm of quaternary ammonium compounds.